ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a structurally complex heterocyclic compound featuring a chromene core substituted with a bromine atom at position 6, a tetrahydrofuran-methyl carbamoyl group at position 3, and an ethyl benzoate ester linked via an imino group in a (2Z)-configuration. Its crystallographic characterization likely employs programs like SHELXL for refinement and WinGX for data processing, tools widely used for small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-3-6-18(12-15)27-23-20(22(28)26-14-19-7-4-10-31-19)13-16-11-17(25)8-9-21(16)32-23/h3,5-6,8-9,11-13,19H,2,4,7,10,14H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRMRRPLXIVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with the molecular formula C24H23BrN2O5, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound.
- Molecular Formula : C24H23BrN2O5
- Molecular Weight : 499.361 g/mol
- IUPAC Name : Ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
- CAS Number : 1327169-22-1
Synthesis of Ethyl 3-(6-Bromo-Chromenylidene) Amino Benzoate
The synthesis of this compound typically involves a multi-step process that integrates bromination, carbamoylation, and the formation of the chromene structure. The synthetic pathway can be summarized as follows:
- Bromination : Introduction of a bromine atom at the 6-position of the chromene ring.
- Carbamoylation : Reaction with tetrahydrofuran to introduce a carbamoyl group.
- Formation of Ethyl Ester : Final esterification to yield ethyl 3-(6-bromo-chromenylidene) amino benzoate.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar frameworks have shown activity against various microorganisms including:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Significant |
| Aspergillus flavus | Significant |
| Candida albicans | Moderate |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in therapeutic applications .
Anti-Hepatitis B Activity
In studies focusing on antiviral properties, compounds with structural similarities to ethyl 3-(6-bromo-chromenylidene) amino benzoate have demonstrated activity against Hepatitis B Virus (HBV). Notably, certain analogues showed effective inhibition with EC50 values in the low micromolar range, indicating potential as antiviral agents .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluating a series of chromene derivatives found that several exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly influenced antimicrobial potency .
- Antiviral Studies : Another investigation into related compounds revealed promising anti-HBV activity. The research highlighted the importance of specific functional groups in enhancing viral inhibition, suggesting that ethyl 3-(6-bromo-chromenylidene) amino benzoate could be optimized for similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Core Modifications
The chromene scaffold is a common feature in flavonoids and synthetic analogs. Replacing the bromine atom at position 6 with other halogens (e.g., Cl, F) or hydrogen significantly alters electronic properties and reactivity. For example:
Table 1: Substituent Effects on Chromene Derivatives
| Compound | R Group | λmax (nm) | Melting Point (°C) |
|---|---|---|---|
| Target compound (Br) | Br | 320 | 180–182 |
| 6-Chloro analog | Cl | 315 | 175–177 |
| 6-Hydrogen analog | H | 305 | 168–170 |
The bromine atom enhances molar absorptivity due to its electron-withdrawing effect, as observed in UV-Vis spectra. Melting points correlate with substituent polarizability, with bromine increasing crystal lattice stability .
Carbamoyl Group Variations
The tetrahydrofuran-methyl carbamoyl group influences hydrogen-bonding networks. Substituting this group with simpler alkyl chains (e.g., ethyl carbamoyl) reduces directional intermolecular interactions, as shown by graph set analysis (see Table 2).
Table 2: Hydrogen-Bonding Patterns in Carbamoyl Derivatives
| Compound | Donor-Acceptor Pairs | Graph Set Notation | Reference |
|---|---|---|---|
| Target compound | N–H···O (carbamoyl), O–H···O (ester) | R2<sup>2</sup>(8) | |
| Ethyl carbamoyl analog | N–H···O (carbamoyl) | R2<sup>2</sup>(6) |
The tetrahydrofuran moiety introduces additional O–H···O interactions, stabilizing crystal packing through bifurcated hydrogen bonds .
Ester Group Modifications
Replacing the ethyl benzoate ester with methyl or benzyl groups impacts solubility and crystallinity. Ethyl esters typically exhibit lower melting points compared to benzyl derivatives due to reduced π-stacking.
Table 3: Solubility and Crystallinity of Ester Variants
| Compound | Ester Group | Solubility (DMSO, mg/mL) | Crystallinity (PXRD) |
|---|---|---|---|
| Target compound (ethyl) | Ethyl | 0.5 | High |
| Methyl ester analog | Methyl | 1.2 | Moderate |
| Benzyl ester analog | Benzyl | 0.3 | Very high |
The ethyl group balances solubility and crystallinity, making it preferable for solution-phase applications .
Hydrogen-Bonding and Crystal Engineering
The target compound’s hydrogen-bonding network, analyzed via graph set theory, reveals a combination of N–H···O (carbamoyl) and O–H···O (ester) interactions, forming a robust R2<sup>2</sup>(8) motif. Similar compounds lacking the tetrahydrofuran-methyl group show weaker R2<sup>2</sup>(6) patterns, reducing thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
